(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
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Overview
Description
(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H9Cl2N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the chlorination of 1-methylimidazole followed by amination. One common method includes:
Chlorination: 1-methylimidazole is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position of the imidazole ring.
Amination: The resulting 5-chloro-1-methylimidazole is then treated with formaldehyde and ammonium chloride to introduce the methanamine group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxides.
Scientific Research Applications
Chemistry
In chemistry, (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can be modified to create analogs with improved biological activity, targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives may serve as catalysts or intermediates in various chemical processes.
Mechanism of Action
The mechanism by which (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the methanamine group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-chloro-1H-benzimidazol-2-yl)methanamine dihydrochloride: Similar structure but with a benzimidazole ring.
(1-Methyl-1H-imidazol-2-yl)methanamine: Lacks the chlorine atom at the 5-position.
Uniqueness
(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is unique due to the presence of both the chlorine atom and the methanamine group, which confer distinct chemical properties and reactivity
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in scientific and industrial contexts.
Properties
IUPAC Name |
(5-chloro-1-methylimidazol-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.2ClH/c1-9-4(6)3-8-5(9)2-7;;/h3H,2,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKDODYQPNTAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820648-72-3 |
Source
|
Record name | (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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